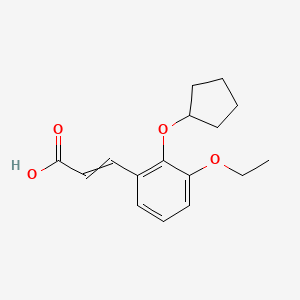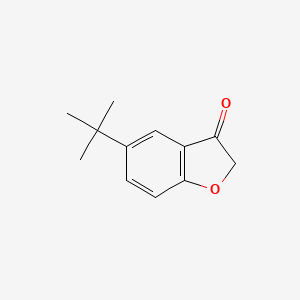
5-(tert-Butyl)benzofuran-3(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(tert-Butyl)benzofuran-3(2H)-one is an organic compound belonging to the benzofuran family. Benzofurans are heterocyclic compounds containing fused benzene and furan rings. The tert-butyl group attached to the benzofuran core enhances the compound’s stability and alters its chemical properties, making it a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(tert-Butyl)benzofuran-3(2H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the cyclization of 2-(tert-butyl)phenol with ethyl acetoacetate in the presence of a strong acid catalyst. The reaction proceeds through the formation of an intermediate, which undergoes intramolecular cyclization to yield the desired benzofuran derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
5-(tert-Butyl)benzofuran-3(2H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the benzofuran ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products Formed
Oxidation: Formation of benzofuran-3,4-dione.
Reduction: Formation of 5-(tert-Butyl)benzofuran-3-ol.
Substitution: Formation of various substituted benzofuran derivatives depending on the reagent used.
Scientific Research Applications
5-(tert-Butyl)benzofuran-3(2H)-one has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-(tert-Butyl)benzofuran-3(2H)-one involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor or modulator, affecting various biochemical pathways. Its effects are mediated through binding to active sites or allosteric sites on target proteins, leading to altered cellular functions.
Comparison with Similar Compounds
Similar Compounds
Benzofuran: The parent compound without the tert-butyl group.
2-tert-Butylbenzofuran: A similar compound with the tert-butyl group at a different position.
5-Methylbenzofuran-3(2H)-one: A compound with a methyl group instead of a tert-butyl group.
Uniqueness
5-(tert-Butyl)benzofuran-3(2H)-one is unique due to the presence of the tert-butyl group at the 5-position, which imparts distinct steric and electronic effects. These effects influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various applications.
Properties
Molecular Formula |
C12H14O2 |
|---|---|
Molecular Weight |
190.24 g/mol |
IUPAC Name |
5-tert-butyl-1-benzofuran-3-one |
InChI |
InChI=1S/C12H14O2/c1-12(2,3)8-4-5-11-9(6-8)10(13)7-14-11/h4-6H,7H2,1-3H3 |
InChI Key |
IGHABWOKBPUCCX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC2=C(C=C1)OCC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


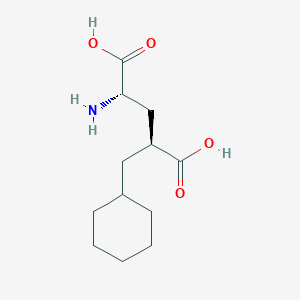
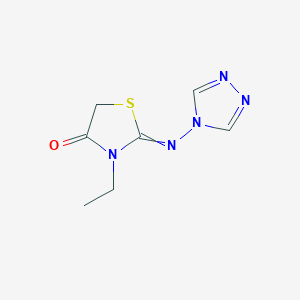
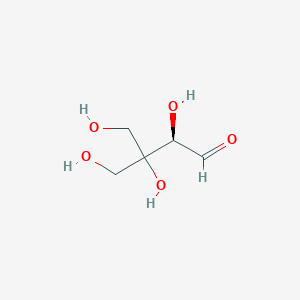
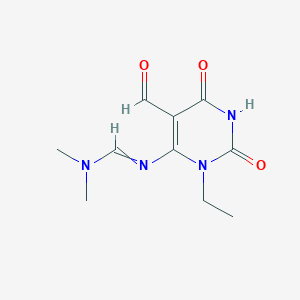
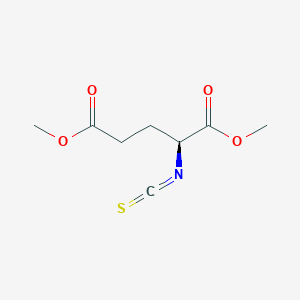
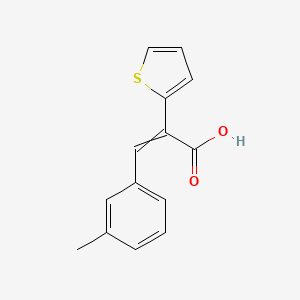

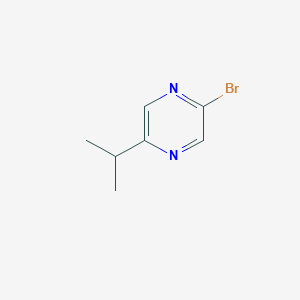
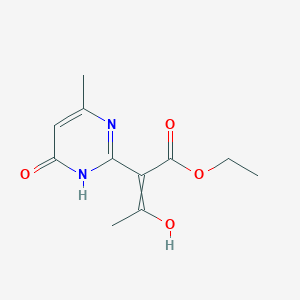
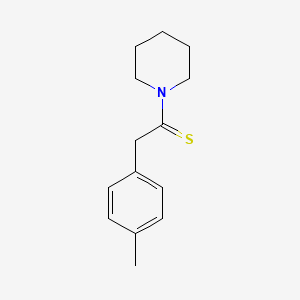
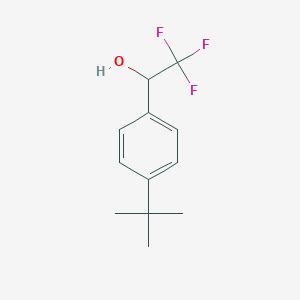

![(1S,2R)-2-[2-(3-Nitrophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid](/img/structure/B11724250.png)
